molecular formula C13H10ClNO4S B14366823 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene CAS No. 90352-49-1

1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene

Cat. No.: B14366823
CAS No.: 90352-49-1
M. Wt: 311.74 g/mol
InChI Key: NAPHSHQOMODUOZ-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methylbenzene sulfonyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative followed by sulfonation and chlorination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Synthetic Route:

    Sulfonation: The addition of a sulfonyl group (-SO2) using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and automated systems to handle large-scale synthesis. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a base like sodium hydroxide or potassium carbonate.

Major Products:

  • Amino derivatives
  • Sulfonyl derivatives
  • Various substituted benzene compounds

Scientific Research Applications

1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with target proteins or enzymes.

Comparison with Similar Compounds

1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-4-(methylsulfonyl)methylbenzene: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.

    Benzene, 1,1’-sulfonylbis[4-chloro-]: Contains two chloro groups and a sulfonyl group, but lacks the nitro group, leading to different reactivity and applications.

Uniqueness: The presence of both the nitro and sulfonyl groups in this compound makes it unique, as it combines the reactivity of the nitro group with the solubility and stability provided by the sulfonyl group

Properties

CAS No.

90352-49-1

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

1-chloro-2-(4-methylphenyl)sulfonyl-3-nitrobenzene

InChI

InChI=1S/C13H10ClNO4S/c1-9-5-7-10(8-6-9)20(18,19)13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3

InChI Key

NAPHSHQOMODUOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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